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Abstract

Lipoprotein(a) [Lp(a)] is a significant, genetically determined risk factor for atherosclerotic
cardiovascular disease (ASCVD). The unigue apolipoprotein(a) [apo(a)] component of Lp(a) is
encoded by the LPA gene, a product of a fascinating and relatively recent evolutionary journey.
This technical guide provides an in-depth exploration of the evolutionary origins of the LPA
gene, detailing its divergence from the plasminogen (PLG) gene, the subsequent structural
modifications, and the emergence of key features that contribute to its pathogenicity. This
document is intended for researchers, scientists, and drug development professionals seeking
a comprehensive understanding of the genetic underpinnings of Lp(a).

The Genesis of LPA: A Duplication Event

The evolutionary history of the LPA gene began approximately 40 million years ago with the
duplication of the plasminogen (PLG) gene in an ancestor of Old World monkeys, apes, and
humans.[1][2] This seminal event set the stage for the neofunctionalization of the duplicated
gene, leading to the emergence of a novel protein with distinct properties from its progenitor.
While plasminogen plays a crucial role in fibrinolysis, the dissolution of blood clots, the newly
evolved apo(a) protein, and consequently Lp(a), acquired pro-atherosclerotic and pro-
thrombotic functionalities.

Timeline of Divergence
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Molecular clock analyses, which estimate the time of divergence between homologous genes
based on the rate of nucleotide substitutions, have been instrumental in pinpointing the origin
of LPA. These studies place the duplication event that separated LPA from PLG in the primate

lineage.
Estimated Time of .
Event Species Affected Reference
Occurrence
LPA gene duplication o Old World monkeys,
~40 million years ago [1112]
from PLG Apes, Humans

Structural Remodeling: The Path to a Novel Protein

Following the duplication event, the ancestral LPA gene underwent significant structural
modifications, distinguishing it from the PLG gene. These changes were critical in shaping the
function of the resulting apo(a) protein.

The primary evolutionary changes included:

Loss of Kringle Domains: The newly formed LPA gene lost the genetic information encoding
for plasminogen's kringle | (Kl), kringle II (KII), and kringle 111 (KIIl) domains.[2][3]

o Expansion and Diversification of Kringle IV: The kringle IV (KIV) domain underwent a
remarkable expansion and diversification, giving rise to 10 distinct subtypes (KIV-1 to KIV-
10).[2]

¢ Retention and Inactivation of the Protease Domain: While the kringle V (KV) and the
protease domain were retained, the protease domain in apo(a) is catalytically inactive due to
accumulated mutations.[2][3]

» Emergence of the Kringle 1V-2 Copy Number Variation (CNV): A defining feature of the
human LPA gene is the highly polymorphic copy number variation (CNV) of the KIV-2
domain. This region consists of a variable number of tandem repeats, with the number of
repeats inversely correlated with plasma Lp(a) levels.[1][4]
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Evolutionary pathway from the PLG gene to the LPA gene.

The Kringle IV-2 Copy Number Variation: A Major
Determinant of Lp(a) Levels

The KIV-2 CNV is the primary genetic determinant of plasma Lp(a) concentrations, accounting
for a significant portion of the inter-individual variability.[1] Alleles with a lower number of KIV-2
repeats are associated with smaller apo(a) isoforms and higher plasma Lp(a) levels. This is
because smaller apo(a) proteins are more efficiently processed and secreted from hepatocytes.

KIV-2 Repeat Numbers Across Populations

The number of KIV-2 repeats varies considerably among different ethnic populations,
contributing to the observed differences in mean Lp(a) levels.

Mean KIV-2 Copy Correlation with

Population Reference
Number Lp(a) levels (rs)

European Caucasians  Lowest -0.31 [5]

South Asians Intermediate -0.22 [5]

Chinese Highest -0.16 [5]

) ] Variable, often smaller  Weaker inverse

African Americans ) ] [6]

isoforms correlation

Convergent Evolution: The Case of the Hedgehog
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Interestingly, an apo(a)-like protein has also been identified in hedgehogs. However,
phylogenetic analysis reveals that this protein evolved independently from the primate apo(a).
[1] The hedgehog apo(a) is derived from a duplication of the plasminogen gene's kringle IlI
domain, providing a striking example of convergent evolution at the molecular level, where
similar traits arise independently in different lineages.[1]

Experimental Protocols
Determination of KIV-2 Copy Number

5.1.1. Quantitative Real-Time PCR (qPCR)
A rapid and widely used method for estimating KIV-2 copy number from genomic DNA.[7]

o Principle: This method utilizes a duplex TagMan assay with a FAM-labeled target assay for
the KIV-2 region and a VIC-labeled reference assay for a gene with a known stable copy
number (e.g., RNase P). The relative quantity of the target is compared to the reference to
determine the copy number.

e Protocol Outline:
o Extract high-quality genomic DNA from whole blood or buffy coat.

o Design and validate gPCR primers and probes specific for a conserved region within the
KIV-2 repeats and the reference gene.

o Perform duplex gPCR in quadruplicate for each sample, including a calibrator sample with
a known KIV-2 copy number.

o Calculate the delta Ct (dCt) between the target and reference assays for both the
unknown and calibrator samples.

o Determine the delta-delta Ct (ddCt) by subtracting the calibrator dCt from the unknown
sample dCt.

o Calculate the relative quantity (RQ) as 2-ddCt.
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o The copy number of the unknown sample is the RQ multiplied by the copy number of the
calibrator.[8]

Duplex TagMan gPCR
(KIV-2 Target & Reference Gene)

.

Relative Quantification Analysis
(AACt Method)

.
>
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Workflow for KIV-2 copy humber determination by qPCR.

5.1.2. Whole-Genome Sequencing (WGS) with DRAGEN

A more recent and highly accurate method for determining KIV-2 copy number, especially with
the advent of advanced bioinformatic tools like the DRAGEN (Dynamic Read Analysis for
GENomics) platform.[9][10]

Principle: This approach utilizes the counts of reads that map to any of the KIV-2 repeat
regions in the reference genome. The read counts are then normalized and scaled to
generate a total copy number. Phased allele-specific copy numbers can also be determined
by leveraging heterozygous single nucleotide polymorphisms (SNPs) within the introns of the
KIV-2 repeats.

Protocol Outline:

o Perform whole-genome sequencing of the sample to generate short-read data.
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o Align the sequencing reads to a human reference genome using a specialized pipeline
that can handle the repetitive nature of the KIV-2 region.

o Utilize the DRAGEN KIV-2 caller to count the number of reads mapped to all KIV-2 copies.
o Perform GC-correction by internal normalization against a panel of other genomic regions.
o Scale the resulting value to obtain the total KIV-2 copy number.

o For allelic copy number, identify phased heterozygous intronic markers to assign reads to
specific parental alleles.

Phylogenetic Analysis

o Principle: Phylogenetic analysis reconstructs the evolutionary relationships between genes
or proteins based on their sequence similarities.

e Protocol Outline:

o Sequence Retrieval: Obtain the nucleotide or amino acid sequences of the LPA and PLG
genes from various species from public databases such as GenBank or Ensembl.

o Multiple Sequence Alignment: Align the sequences using a multiple sequence alignment
tool like ClustalW or MAFFT to identify homologous regions and sequence variations.

o Phylogenetic Tree Construction: Use a phylogenetic analysis software package (e.g.,
MEGA, PHYLIP) to construct a phylogenetic tree.[11][12] Common methods include:

= Maximum Likelihood: A statistical method that finds the tree that maximizes the
likelihood of observing the given sequence data.

» Neighbor-Joining: A distance-matrix method that builds the tree by progressively
clustering the most closely related sequences.

o Tree Validation: Assess the reliability of the tree topology using bootstrapping, which
involves resampling the sequence data and reconstructing the tree multiple times.
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Signaling Pathways and Pathophysiological
Implications

The structural evolution of apo(a) has endowed Lp(a) with several pro-atherosclerotic and pro-
thrombotic properties.

Pro-thrombotic Pathway

Due to its homology with plasminogen, apo(a) can compete with plasminogen for binding to
fibrin and cell surfaces, thereby inhibiting fibrinolysis and promoting a pro-thrombotic state.
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Pro-thrombotic mechanism of Lipoprotein(a).

Pro-atherosclerotic Pathway

Lp(a) contributes to atherosclerosis through multiple mechanisms, including the delivery of
oxidized phospholipids (OxPLSs) to the arterial wall, which promotes inflammation, endothelial
dysfunction, and the recruitment of monocytes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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